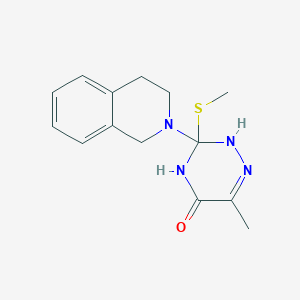
3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a triazine ring, and a methylthio group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves multiple steps, typically starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is then subjected to various chemical reactions to introduce the triazine ring and the methylthio group. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3, with applications in cancer research.
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-1,2,4-triazine: Similar in structure but lacking the 5(2H)-one moiety, this compound may exhibit different chemical reactivity and biological activity.
The uniqueness of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H18N4OS/c1-10-13(19)15-14(20-2,17-16-10)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,17H,7-9H2,1-2H3,(H,15,19) |
InChI Key |
CDQRYJMYVQBPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(NC1=O)(N2CCC3=CC=CC=C3C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















